Shmt-IN-1

Übersicht

Beschreibung

SHMT-IN-1 ist ein potenter Inhibitor der plasmodialen Serin-Hydroxymethyltransferase, einem Enzym, das eine entscheidende Rolle im zellulären Ein-Kohlenstoff-Stoffwechsel spielt. Diese Verbindung hat ein signifikantes Potenzial in der Antitumoraktivität gezeigt und wird für ihre therapeutischen Anwendungen untersucht .

Vorbereitungsmethoden

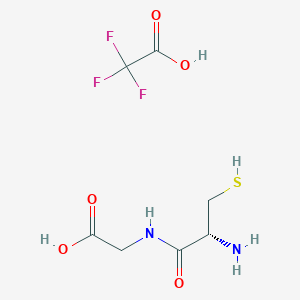

Die Synthese von SHMT-IN-1 umfasst mehrere Schritte, darunter die Verwendung spezifischer Reagenzien und Bedingungen. Ein Verfahren beinhaltet die Verwendung von rekombinanter Serin-Hydroxymethyltransferase in einem enzymatischen Auflösungsprozess. Die Reaktionsbedingungen werden bei einem pH-Wert von 7,5 und einer Temperatur von 45 °C optimiert. Immobilisierte Escherichia coli-Zellen mit Serin-Hydroxymethyltransferase-Aktivität werden verwendet, um die Reaktion zu katalysieren, wodurch optisch reine β-Hydroxy-α-Aminosäuren entstehen . Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber die Verbindung ist für Forschungszwecke von verschiedenen Lieferanten erhältlich .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter Transaminierung, β-Eliminierung und Retro-Aldol-Spaltung. Diese Reaktionen werden von Pyridoxal-5'-phosphat-abhängigen Enzymen katalysiert. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Tetrahydrofolat und Serin. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Glycin und 5,10-Methylen-Tetrahydrofolat .

Analyse Chemischer Reaktionen

SHMT-IN-1 undergoes several types of chemical reactions, including transamination, β-elimination, and retro-aldol cleavage. These reactions are catalyzed by pyridoxal 5’-phosphate-dependent enzymes. Common reagents used in these reactions include tetrahydrofolate and serine. The major products formed from these reactions include glycine and 5,10-methylene tetrahydrofolate .

Wissenschaftliche Forschungsanwendungen

SHMT-IN-1 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es verwendet, um die katalytischen Mechanismen von Pyridoxal-5'-phosphat-abhängigen Enzymen zu untersuchen. In der Biologie wird es verwendet, um die Rolle der Serin-Hydroxymethyltransferase im zellulären Ein-Kohlenstoff-Stoffwechsel zu untersuchen. In der Medizin wird this compound auf sein Potenzial als Antitumormittel untersucht. Es hat vielversprechend gezeigt, das Wachstum von Krebszellen zu hemmen, indem es die Serin-Hydroxymethyltransferase angreift . In der Industrie wird this compound bei der Synthese von optisch reinen β-Hydroxy-α-Aminosäuren verwendet, die wichtige Zwischenprodukte bei der Herstellung von Arzneimitteln sind .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität der Serin-Hydroxymethyltransferase hemmt. Dieses Enzym katalysiert die reversible Umwandlung von Serin und Tetrahydrofolat zu Glycin und 5,10-Methylen-Tetrahydrofolat. Durch die Hemmung dieses Enzyms stört this compound den zellulären Ein-Kohlenstoff-Stoffwechsel, was zur Hemmung des Zellwachstums und der Zellproliferation führt. Die molekularen Zielstrukturen von this compound umfassen die aktive Stelle der Serin-Hydroxymethyltransferase, an die es bindet und das Enzym daran hindert, seine Reaktionen zu katalysieren .

Wirkmechanismus

SHMT-IN-1 exerts its effects by inhibiting the activity of serine hydroxymethyltransferase. This enzyme catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylene tetrahydrofolate. By inhibiting this enzyme, this compound disrupts cellular one-carbon metabolism, leading to the inhibition of cell growth and proliferation. The molecular targets of this compound include the active site of serine hydroxymethyltransferase, where it binds and prevents the enzyme from catalyzing its reactions .

Vergleich Mit ähnlichen Verbindungen

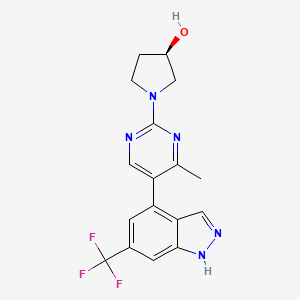

SHMT-IN-1 ist einzigartig in seiner starken Hemmung der plasmodialen Serin-Hydroxymethyltransferase. Ähnliche Verbindungen umfassen andere Inhibitoren der Serin-Hydroxymethyltransferase, wie (+)-SHIN-1, das als menschlicher Serin-Hydroxymethyltransferase-Inhibitor für die Krebstherapie entwickelt wurde. this compound hat eine höhere Spezifität und Wirksamkeit bei der Hemmung der plasmodialen Serin-Hydroxymethyltransferase gezeigt im Vergleich zu anderen Inhibitoren .

Referenzen

Eigenschaften

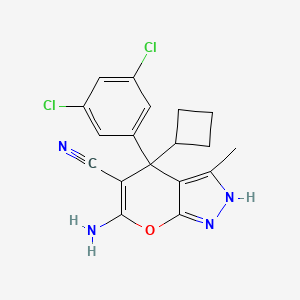

IUPAC Name |

6-amino-4-cyclobutyl-4-(3,5-dichlorophenyl)-3-methyl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4O/c1-9-15-17(24-23-9)25-16(22)14(8-21)18(15,10-3-2-4-10)11-5-12(19)7-13(20)6-11/h5-7,10H,2-4,22H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNNZCKKJSFKKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)OC(=C(C2(C3CCC3)C4=CC(=CC(=C4)Cl)Cl)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

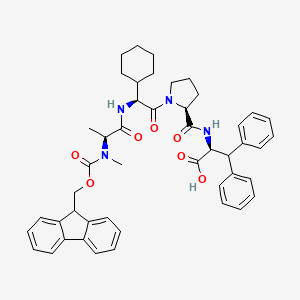

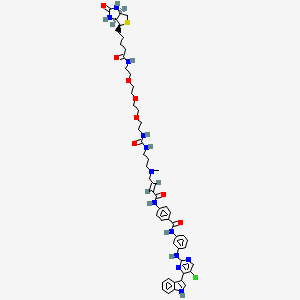

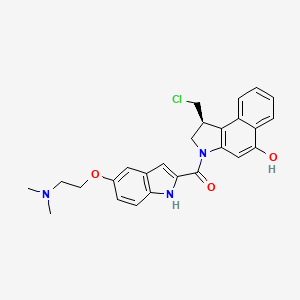

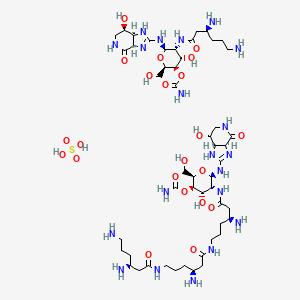

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

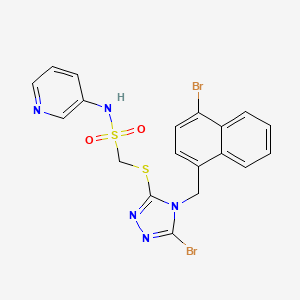

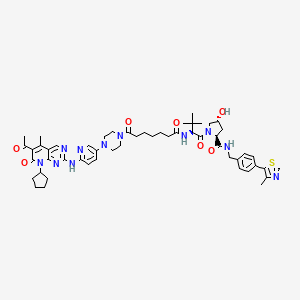

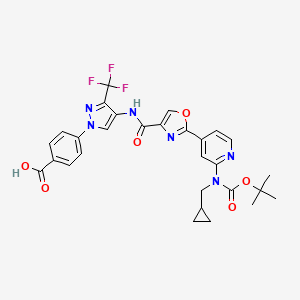

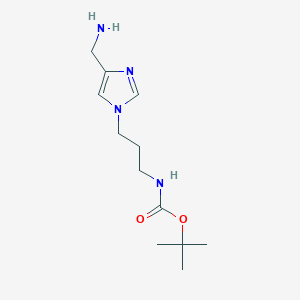

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B8103415.png)

![5-phenylpentyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B8103445.png)

![[(1R)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B8103487.png)

![(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B8103518.png)